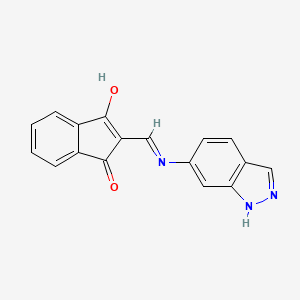

2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione

Description

Properties

IUPAC Name |

3-hydroxy-2-(1H-indazol-6-yliminomethyl)inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-16-12-3-1-2-4-13(12)17(22)14(16)9-18-11-6-5-10-8-19-20-15(10)7-11/h1-9,21H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSGISDIXHESMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC4=C(C=C3)C=NN4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione typically involves the condensation of 1H-indazole-6-amine with indane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced species.

Scientific Research Applications

Medicinal Chemistry

2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione has shown promise in medicinal chemistry, particularly as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a critical role in the kynurenine pathway of tryptophan degradation, which is implicated in cancer immune evasion. Inhibiting IDO1 can enhance immune responses against tumors .

Recent studies have identified that derivatives of the indazole scaffold exhibit potent IDO1 inhibitory activity. For instance, one derivative demonstrated an IC50 value of 5.3 μM against IDO1. The structure–activity relationship (SAR) analysis indicates that modifications at specific positions on the indazole ring significantly influence inhibitory potency .

Antiproliferative Activity

Research has also highlighted the antiproliferative properties of indan-1,3-dione derivatives, including those based on the structure of this compound. These compounds have been tested against various cancer cell lines using the MTT assay to evaluate their efficacy in inhibiting cell growth . The findings suggest that certain structural modifications can enhance their biological activity.

Neurodegenerative Diseases

Indandione derivatives have been investigated for their potential use in treating neurodegenerative diseases like Alzheimer's disease. Their ability to cross the blood-brain barrier and interact with biological targets associated with neurodegeneration makes them candidates for further research .

Antiviral and Antibacterial Properties

The compound's structural characteristics may also confer antiviral and antibacterial activities. Indandione derivatives have been reported to show effectiveness against various pathogens, making them valuable in developing new antimicrobial agents .

Summary of Findings

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential IDO1 inhibitors; enhances immune response against tumors |

| Antiproliferative Activity | Effective against cancer cell lines; structure modifications enhance activity |

| Neurodegenerative Diseases | Potential treatments for Alzheimer's disease; ability to cross blood-brain barrier |

| Antiviral/Bacterial Activity | Promising candidates for new antimicrobial agents |

Mechanism of Action

The mechanism of action of 2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can engage in hydrogen bonding and π-π interactions, while the indane-1,3-dione scaffold provides additional binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of indane-1,3-dione derivatives are highly dependent on substituents at the 2-position. Below is a detailed comparison with key analogs:

Physicochemical and Electronic Properties

- Electron Acceptor Strength: The indane-1,3-dione core is a strong electron acceptor (λmax: 400–500 nm in push-pull dyes). Substituents like indazole (electron-rich) may reduce acceptor strength compared to sulfonyl or nitro groups . Derivatives with malononitrile substituents exhibit higher electron deficiency, making them superior for optoelectronic applications .

Key Research Findings and Trends

Bioactivity Optimization : Indazole-substituted derivatives show a 2–5-fold increase in kinase inhibition compared to phenyl analogs, suggesting a structure-activity relationship (SAR) favoring nitrogen-rich aromatics .

Thermal Stability : Melting points of indane-1,3-dione derivatives correlate with substituent bulk. For example, sulfonyl-containing 17b (m.p. 208–210°C) is more stable than 17a (m.p. 185–187°C) .

Biological Activity

2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione, also known by its CAS number 1023557-54-1, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an indane-1,3-dione core linked to an indazole moiety through a methylene bridge, which may enhance its pharmacological properties.

- Molecular Formula : C17H11N3O2

- Molecular Weight : 289.29 g/mol

- Structure : The compound consists of an indazole ring and an indane structure, which can influence its biological interactions and reactivity.

Synthesis

The primary method for synthesizing this compound is through the Knoevenagel condensation reaction. This involves the reaction of 1H-indazol-6-amine with indane-1,3-dione under basic conditions, typically using a catalyst such as piperidine or sodium ethoxide. Yields for this synthesis typically range from 60% to 80%, depending on the specific reaction conditions employed.

Biological Activity

This compound has been studied for various biological activities, including:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indazole have shown potential as inhibitors of cancer cell proliferation. The mechanism is believed to involve interaction with specific enzymes or receptors that play roles in cancer cell signaling pathways. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, leading to cell cycle arrest .

The proposed mechanism of action for this compound involves:

- Binding Interactions : The indazole moiety may engage in hydrogen bonding and π–π interactions with target proteins.

- Enzyme Modulation : It potentially modulates the activity of various enzymes involved in critical biological processes .

Case Studies and Research Findings

Several studies have highlighted the biological significance of compounds related to this compound:

Q & A

Q. What is the synthetic pathway for 2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione, and what key reaction steps are involved?

The compound is synthesized via Knoevenagel condensation , a method widely used for indane-1,3-dione derivatives. Key steps include:

- Enolate formation : Deprotonation of the active methylene group in indane-1,3-dione using a base (e.g., piperidine) to generate an enolate intermediate .

- Nucleophilic attack : Reaction with an aldehyde or ketone (e.g., 1H-indazol-6-amine-derived aldehyde) to form an α,β-unsaturated carbonyl compound.

- Dehydration : Final elimination step to yield the conjugated product .

Recrystallization from ethanol is typically used for purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Identifies proton environments, such as the aromatic protons of the indazole and indane-1,3-dione moieties, and the methylene bridge (δ ~3.7–7.8 ppm) .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., exact mass 368.0532 for related derivatives) .

- HPLC : Assesses purity, especially for bioactive derivatives requiring >95% purity for pharmacological assays .

Q. What biological activities are associated with structurally similar indane-1,3-dione derivatives?

Analogous compounds exhibit:

- Antimicrobial activity : Against Candida albicans and Aspergillus niger via disruption of fungal cell membranes .

- Antitubercular effects : Inhibition of drug-resistant Mycobacterium tuberculosis strains through target binding (e.g., enoyl-acyl carrier protein reductase) .

- Neuroprotective properties : Cholinesterase inhibition for Alzheimer’s disease treatment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Test bases (e.g., LDA vs. piperidine) to enhance enolate stability and reaction kinetics .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .

- Temperature control : Reflux at 80–100°C balances reaction rate and byproduct minimization .

Design of Experiments (DoE) is recommended to statistically validate optimal conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Use consistent protocols (e.g., MIC values for antimicrobial testing) and include positive controls (e.g., isoniazid for TB assays) .

- Target validation : Perform molecular docking to confirm binding affinity to specific enzymes (e.g., M. tuberculosis KatG) and correlate with experimental IC50 values .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -NO2) to enhance bioactivity and address variability in microbial strains .

Q. How can computational methods predict the pharmacokinetic profile of this compound?

- ADMET modeling : Tools like SwissADME predict absorption (e.g., LogP ~2.5 for optimal membrane permeability) and toxicity (e.g., hepatotoxicity alerts via ProTox-II) .

- Docking studies : AutoDock Vina or Schrödinger Suite can simulate interactions with targets like neutrophil elastase (linked to COPD) or β-amyloid aggregates .

- Metabolite prediction : CYP450 enzyme models identify potential oxidation sites (e.g., indazole ring) for metabolite stability analysis .

Q. What functionalization strategies enhance the compound’s therapeutic potential?

- Halogenation : Introduce -Cl or -F at the indane-1,3-dione core to improve binding to hydrophobic enzyme pockets .

- Sulfonation : Enhances water solubility for parenteral formulations, as seen in Quinoline Yellow derivatives .

- Hybridization : Combine with known pharmacophores (e.g., benzimidazole for anticancer activity) to create multi-target agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.